

Isofolic Acid: An In-depth Technical Guide to a Key Folic Acid Impurity

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Compound of Interest		
Compound Name:	Folic Acid Impurity C	
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Abstract

Folic acid, a critical B vitamin, is widely used in pharmaceuticals and food fortification. Its manufacturing process, however, can lead to the formation of related substances, including the isomeric impurity isofolic acid. As a specified impurity in major pharmacopoeias, understanding the formation, detection, and potential biological impact of isofolic acid is paramount for ensuring the quality, safety, and efficacy of folic acid-containing products. This technical guide provides a comprehensive overview of isofolic acid, including its chemical properties, formation pathways, analytical detection methods, and known biological implications. Detailed experimental protocols and structured data are presented to support researchers and drug development professionals in managing this critical impurity.

Introduction to Isofolic Acid

Isofolic acid, designated as "Folic Acid EP Impurity C" in the European Pharmacopoeia, is a structural isomer of folic acid.[1] While sharing the same molecular formula and weight, the key difference lies in the attachment point of the p-aminobenzoyl-L-glutamic acid side chain to the pteridine ring system. In folic acid, this linkage is at the 6-position of the pteridine ring, whereas in isofolic acid, it is at the 7-position.[1] This seemingly minor structural variance can have significant implications for its biological activity and necessitates its control in pharmaceutical-grade folic acid.



Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of folic acid and isofolic acid is presented in Table 1. The identical molecular formula and weight underscore their isomeric relationship.

Property	Folic Acid	Isofolic Acid
IUPAC Name	(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid	(2S)-2-[[4-[[(2-amino-4-oxo- 1,4-dihydropteridin-7- yl)methyl]amino]benzoyl]amino]pentanedioic acid[1]
Molecular Formula	C19H19N7O6	C19H19N7O6
Molecular Weight	441.40 g/mol	441.40 g/mol
Appearance	Yellowish or orange crystalline powder	Not explicitly detailed, but expected to be similar to folic acid
Solubility	Practically insoluble in water and most organic solvents	Not explicitly detailed, but expected to be similar to folic acid

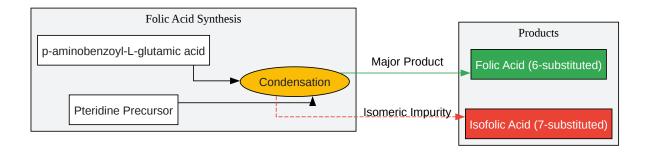
Formation of Isofolic Acid

The precise mechanisms leading to the formation of isofolic acid as an impurity during the industrial synthesis of folic acid are not extensively detailed in publicly available literature. However, its formation is understood to be a consequence of non-selective reactions during the condensation steps of pteridine synthesis.

Folic acid synthesis typically involves the condensation of a pteridine precursor with p-aminobenzoyl-L-glutamic acid.[2] The formation of isomeric impurities can occur if the pteridine precursor has multiple reactive sites, leading to the attachment of the side chain at an incorrect position. The Timmis reaction, a method for pteridine synthesis, is known to be regioselective and can be employed to avoid the formation of such isomers.[3]



The interconversion of 6-substituted pteridines to 7-substituted isomers has also been noted as a possibility, suggesting that isofolic acid could potentially form from folic acid under certain conditions, although this is less well-documented as a primary formation route in synthesis.[4]



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Figure 1: Simplified logical diagram of isofolic acid formation as a byproduct in folic acid synthesis.

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of isofolic acid in folic acid active pharmaceutical ingredients (APIs) and finished products.

Experimental Protocol: HPLC-UV Method

The following protocol is a synthesized method based on common practices described in pharmacopoeias and the scientific literature for the analysis of folic acid and its related substances.[5][6]

Objective: To separate and quantify isofolic acid (Impurity C) in a folic acid drug substance.

Materials and Reagents:

Folic Acid Reference Standard (CRS)



- Isofolic Acid Reference Standard (CRS)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Dipotassium hydrogen phosphate
- Ammonium hydroxide solution (12%)
- Water (HPLC grade)
- Octylsilyl silica gel for chromatography (C8), 5 μm, 250 mm x 4.0 mm column

Chromatographic Conditions:

Parameter	Value	
Column	Octylsilyl silica gel (C8), 5 μm, 250 mm x 4.0 mm	
Mobile Phase	Mix 12 volumes of methanol and 88 volumes of a phosphate buffer solution (containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate). Adjust pH to 6.4 if necessary.	
Flow Rate	0.6 mL/min	
Detection	UV Spectrophotometer at 280 nm	
Injection Volume	5 μL	
Column Temperature	30 °C	
Run Time	Approximately 3 times the retention time of folic acid	

Standard Solution Preparation:



- Folic Acid Standard Solution: Prepare a standard solution of Folic Acid CRS in the mobile phase.
- Isofolic Acid Standard Solution: Prepare a standard solution of Isofolic Acid CRS in the mobile phase at a concentration relevant to the impurity limit.

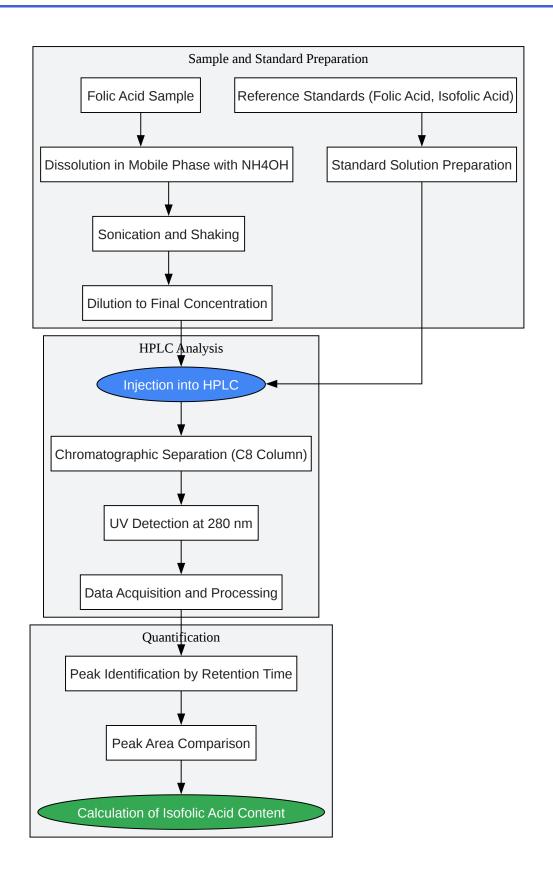
Sample Solution Preparation:

- Accurately weigh about 10 mg of the folic acid sample into a 10 mL volumetric flask.
- Add 0.1 mL of 12% ammonium hydroxide and approximately 6 mL of the mobile phase.
- Sonicate for 5-10 minutes and shake for 10-15 minutes to dissolve.
- Dilute to volume with the mobile phase and mix well.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to determine the retention times and response factors for folic acid and isofolic acid.
- Inject the sample solution.
- Identify the peaks based on the retention times obtained from the standard solutions. The relative retention time of isofolic acid is approximately 0.9 relative to folic acid.[1]
- Quantify the amount of isofolic acid in the sample by comparing its peak area to that of the isofolic acid standard.





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Figure 2: Experimental workflow for the HPLC-UV quantification of isofolic acid.



Pharmacopoeial Limits

The European Pharmacopoeia sets limits for impurities in folic acid. For isofolic acid (Impurity C), the limit is typically controlled under the category of "any other impurity."

Pharmacopoeia	Impurity	Limit
European Pharmacopoeia (Ph. Eur.) 6.0	Impurity C (Isofolic acid)	Controlled under "any other impurity": Not more than 0.5%
European Pharmacopoeia (Ph. Eur.) 6.0	Total other impurities	Not more than 1.0%[1]

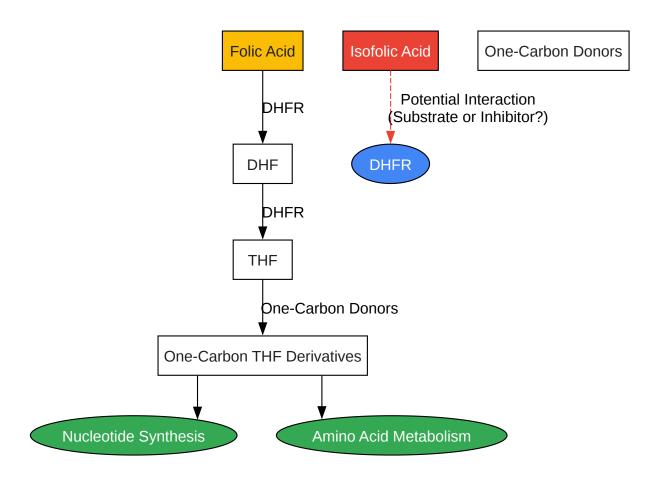
Biological Implications of Isofolic Acid

The biological activity of isofolic acid is not as well-characterized as that of folic acid. However, its structural similarity suggests that it may interact with the same enzymes and receptors involved in folate metabolism.

Folate-Mediated One-Carbon Metabolism

Folic acid is a precursor to tetrahydrofolate (THF), which is essential for one-carbon transfer reactions. These reactions are vital for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine. The key enzyme in the activation of folic acid is dihydrofolate reductase (DHFR), which reduces folic acid to dihydrofolate (DHF) and then to THF.





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Figure 3: Overview of folate-mediated one-carbon metabolism and the potential interaction of isofolic acid.

Potential Interactions of Isofolic Acid with Folate Pathway Enzymes

Given its structural similarity to folic acid, isofolic acid may act as either a substrate or an inhibitor of key enzymes in the folate pathway.

• Dihydrofolate Reductase (DHFR): It is plausible that isofolic acid could bind to the active site of DHFR. Whether it is efficiently reduced to a tetrahydro-isofolic acid derivative or acts as an



inhibitor of the reduction of DHF is a critical question that requires further investigation. Studies on 5,8-dideaza analogues of isofolic acid have shown that they can inhibit DHFR.[3]

- Thymidylate Synthase (TS): This enzyme is crucial for DNA synthesis and is a target for some anticancer drugs. 5,8-dideaza analogues of isofolic acid have been evaluated as inhibitors of thymidylate synthase.[3] This suggests that isofolic acid or its potential metabolites could also interact with TS.
- Folate Receptors: Folic acid and its derivatives are transported into cells via folate receptors.
 It is likely that isofolic acid can also bind to these receptors, potentially competing with folic acid for cellular uptake.

The biological consequences of these potential interactions are not yet fully understood. If isofolic acid acts as an inhibitor of key folate-metabolizing enzymes, its presence as an impurity could reduce the overall efficacy of folic acid supplementation. Conversely, if it can be metabolized to a biologically active form, its effects may be similar to or different from those of folic acid derivatives.

Conclusion

Isofolic acid is a critical process-related impurity in the manufacturing of folic acid. Its control is mandated by pharmacopoeias to ensure the quality and safety of pharmaceutical products. While robust analytical methods, primarily HPLC, exist for its detection and quantification, further research is needed to fully elucidate its formation mechanisms and to comprehensively characterize its biological activity. A deeper understanding of how isofolic acid interacts with the complex machinery of folate metabolism will provide a clearer picture of the potential risks associated with this impurity and will aid in the development of more refined and controlled folic acid manufacturing processes. For drug development professionals, diligent monitoring and control of isofolic acid levels are essential for regulatory compliance and for ensuring the consistent therapeutic performance of folic acid-containing medications.

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